molecular formula C25H14ClN3O B12858963 2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine

2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine

Cat. No.: B12858963
M. Wt: 407.8 g/mol
InChI Key: XWAMUUATXCAJMW-UHFFFAOYSA-N
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Description

2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine is a complex organic compound that features a triazine core substituted with dibenzo[b,d]furan and naphthalene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of substituted triazines with different functional groups .

Scientific Research Applications

2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine depends on its specific application. In materials science, its unique electronic properties are exploited to enhance the performance of electronic devices. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in the development of advanced materials and electronic devices .

Properties

Molecular Formula

C25H14ClN3O

Molecular Weight

407.8 g/mol

IUPAC Name

2-chloro-4-dibenzofuran-3-yl-6-naphthalen-2-yl-1,3,5-triazine

InChI

InChI=1S/C25H14ClN3O/c26-25-28-23(17-10-9-15-5-1-2-6-16(15)13-17)27-24(29-25)18-11-12-20-19-7-3-4-8-21(19)30-22(20)14-18/h1-14H

InChI Key

XWAMUUATXCAJMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)Cl)C4=CC5=C(C=C4)C6=CC=CC=C6O5

Origin of Product

United States

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